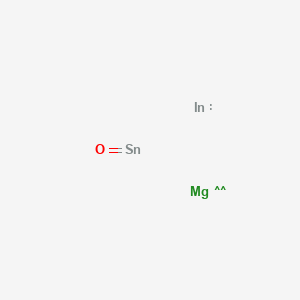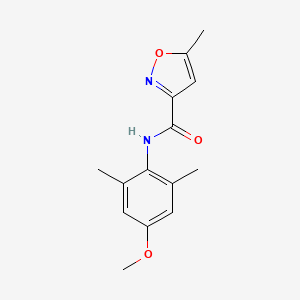
CID 78061165
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78061165 is a useful research compound. Its molecular formula is C14H12Cl2Si2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds typically involves a series of synthetic routes and reaction conditions. These methods can vary widely depending on the specific compound and desired properties. Common synthetic routes include:
Addition Reactions: Adding atoms or groups to a molecule.
Substitution Reactions: Replacing one atom or group with another.
Elimination Reactions: Removing atoms or groups from a molecule.
Industrial Production Methods
Industrial production of chemical compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and batch processing are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: Loss of electrons or increase in oxidation state.
Reduction: Gain of electrons or decrease in oxidation state.
Substitution: Replacement of one atom or group with another.
Addition: Addition of atoms or groups to a molecule.
Elimination: Removal of atoms or groups from a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature , pressure , and solvent choice are crucial for optimizing reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of an alcohol might produce a ketone or aldehyde, while substitution reactions can yield a wide variety of products depending on the substituents involved.
Applications De Recherche Scientifique
Chemical compounds like CID 78061165 have diverse applications in scientific research, including:
Chemistry: Studying reaction mechanisms, developing new synthetic methods, and creating novel materials.
Biology: Investigating biochemical pathways, understanding enzyme functions, and developing probes for imaging.
Medicine: Designing drugs, studying pharmacokinetics, and developing diagnostic tools.
Industry: Creating new materials, optimizing manufacturing processes, and developing environmentally friendly technologies.
Mécanisme D'action
The mechanism of action of a chemical compound involves the specific interactions it has with molecular targets and pathways. This can include binding to receptors , enzymes , or nucleic acids , leading to changes in cellular function. The exact mechanism depends on the compound’s structure and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
Chemical compounds can be compared based on their structure, properties, and biological activities. Similar compounds to CID 78061165 might include those with related chemical structures or similar functional groups. These comparisons can highlight unique features of this compound, such as its specific reactivity or biological activity.
Conclusion
Propriétés
Formule moléculaire |
C14H12Cl2Si2 |
|---|---|
Poids moléculaire |
307.3 g/mol |
InChI |
InChI=1S/C14H12Cl2Si2/c15-9-17-13-5-1-11(2-6-13)12-3-7-14(8-4-12)18-10-16/h1-8H,9-10H2 |
Clé InChI |
COPOTETXKXNMOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)[Si]CCl)[Si]CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


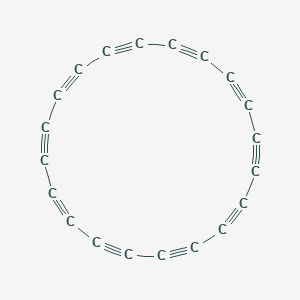
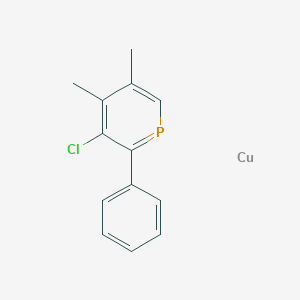
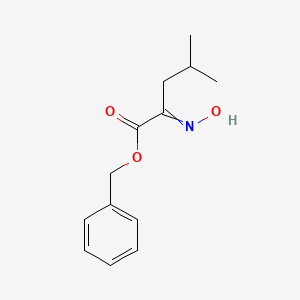
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
![3-Chloro-4-[(4-propylbenzoyl)oxy]phenyl 4-hexylbenzoate](/img/structure/B14267168.png)
![Tetramethyl 1,8-didodecoxy-15,16-dioxatetracyclo[6.6.2.02,7.09,14]hexadeca-2(7),3,5,9(14),10,12-hexaene-4,5,11,12-tetracarboxylate](/img/structure/B14267178.png)
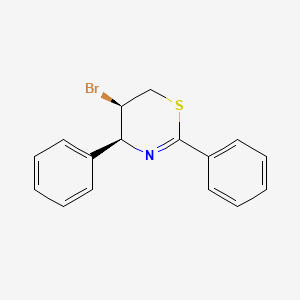
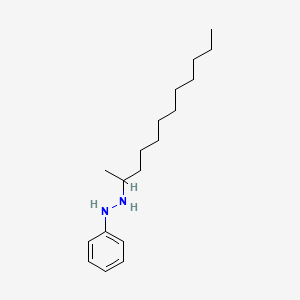
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
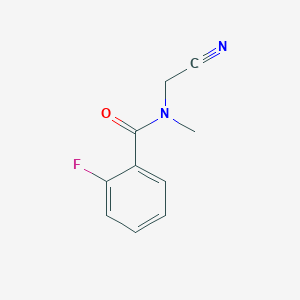
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

